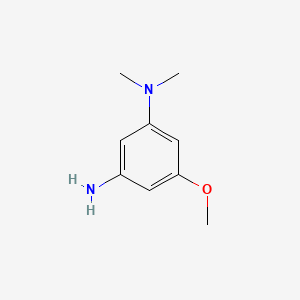
5-amino-7-methyl-2-propyl-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-7-methyl-2-propyl-3H-isoindol-1-one: is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a propyl group attached to the isoindole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-methyl-2-propyl-3H-isoindol-1-one can be achieved through several methods. One common approach involves the condensation of a phthalic anhydride with a primary amine, followed by cyclization. Another method includes the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and primary amines under controlled conditions. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-amino-7-methyl-2-propyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Substituted isoindoles with various functional groups.
Applications De Recherche Scientifique
5-amino-7-methyl-2-propyl-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 5-amino-7-methyl-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Isoindole-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
Indole derivatives: Indoles are structurally related but have different substitution patterns and biological activities.
Phthalimides: These compounds are closely related and often used in similar applications.
Uniqueness: 5-amino-7-methyl-2-propyl-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a propyl group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
5-amino-7-methyl-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-3-4-14-7-9-6-10(13)5-8(2)11(9)12(14)15/h5-6H,3-4,7,13H2,1-2H3 |
Clé InChI |
BCRRWBLIHBCESW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=C(C1=O)C(=CC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


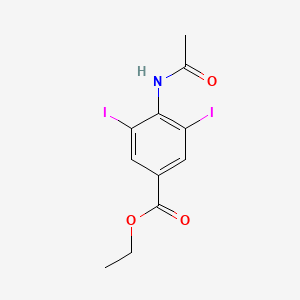
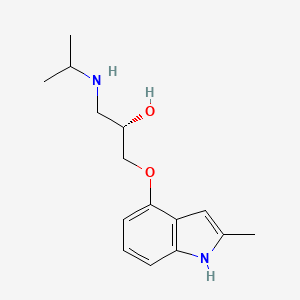

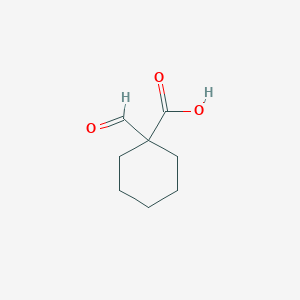
![N'-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide](/img/structure/B13892026.png)
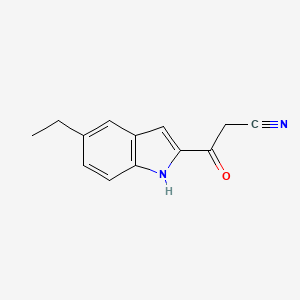

![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
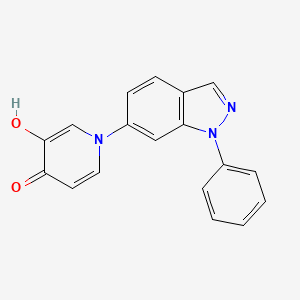
![3-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid](/img/structure/B13892054.png)
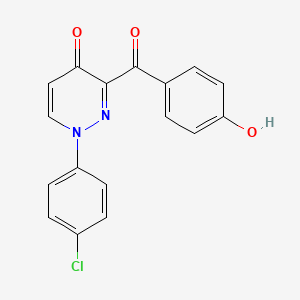
![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
